(4-Chloro-2-methyl-phenyl)-propynoic acid
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Overview
Description
(4-Chloro-2-methyl-phenyl)-propynoic acid is an organic compound characterized by the presence of a chloro group, a methyl group, and a propynoic acid moiety attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-methyl-phenyl)-propynoic acid typically involves the reaction of 4-chloro-2-methylphenol with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-methyl-phenyl)-propynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with amines or thiols.
Scientific Research Applications
(4-Chloro-2-methyl-phenyl)-propynoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of (4-Chloro-2-methyl-phenyl)-propynoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the propynoic acid moiety.
2-(4-Chloro-2-methylphenoxy)propanoic acid: Contains a propanoic acid group instead of a propynoic acid group
Uniqueness
The combination of the chloro, methyl, and propynoic acid groups makes it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C10H7ClO2 |
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Molecular Weight |
194.61 g/mol |
IUPAC Name |
3-(4-chloro-2-methylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H7ClO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,1H3,(H,12,13) |
InChI Key |
XPEHNKMJZOTYES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C#CC(=O)O |
Origin of Product |
United States |
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